2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole typically involves an azo coupling reaction. This reaction is carried out by reacting 4-bromophenyldiazonium tetrafluoroborate with 4,5-diphenylimidazole. The reaction is usually performed in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt and its subsequent coupling with the imidazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of the diazonium salt in a controlled environment, followed by its coupling with the imidazole derivative. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole: Similar structure with a fluorine atom instead of bromine.
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Contains a morpholine ring instead of an imidazole ring.
1,3-bis(biphenyl-4-yl)triazene: Features a triazene group instead of an azo group.
Uniqueness
2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is unique due to its specific combination of a bromophenyl group and two phenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C21H15BrN4 |
---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
(4-bromophenyl)-(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C21H15BrN4/c22-17-11-13-18(14-12-17)25-26-21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
InChI-Schlüssel |
PHYYTKXJEPZSPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.